4-(2-bromo-5-methoxybenzoyl)-7-(2-chlorophenyl)-1,4-thiazepane
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Overview
Description
4-(2-bromo-5-methoxybenzoyl)-7-(2-chlorophenyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C19H19BrClNO2S and its molecular weight is 440.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on related compounds emphasizes the development of synthetic methods and characterization of novel compounds. For instance, the facile synthesis of enantiomerically pure diarylethanes starting from similar halogenated precursors demonstrates the interest in creating pure enantiomers for further study due to their potential in various applications, including pharmaceuticals (Zhang et al., 2014). Additionally, the synthesis and spectral characterization of novel thiazole and thiophene derivatives highlight the ongoing efforts in the chemical synthesis of complex molecules for further biological evaluation (Shahana & Yardily, 2020).
Antioxidant and Antimicrobial Properties
Several studies have focused on the antioxidant properties of bromophenol derivatives, indicating that these compounds can have significant antioxidant power, which might be useful in developing new therapeutic agents (Balaydın et al., 2010). Furthermore, the antibacterial activity of bromophenols derived from marine algae suggests potential applications in combating bacterial infections (Xu et al., 2003).
Anticancer Activity
Research into compounds with similar structures has also explored their potential anticancer activity. For example, the study of phenstatin analogs has revealed mechanisms by which these compounds induce cell death in cancer cells, such as inhibiting tubulin polymerization and inducing apoptosis (Magalhães et al., 2013). This line of research is crucial for the development of new chemotherapeutic agents.
Molecular Docking Studies
Molecular docking studies are frequently conducted to understand the interaction between synthesized compounds and biological targets. Such studies can help in the design of compounds with enhanced activity against specific proteins or enzymes, indicating potential applications in drug design and development (Shahana & Yardily, 2020).
Mechanism of Action
Target of Action
It’s known that similar compounds can catalyze the formation of amide bonds from amines and carboxylic acids .
Mode of Action
The compound interacts with its targets to promote greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of amide bonds
Result of Action
The result of the compound’s action is the formation of amide bonds from amines and carboxylic acids . This reaction is promoted in a greener way, avoiding the need for preactivation of the carboxylic acid or use of coupling reagents .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the protodeboronation of pinacol boronic esters, a related reaction, has been reported to be catalyzed under certain conditions . .
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClNO2S/c1-24-13-6-7-16(20)15(12-13)19(23)22-9-8-18(25-11-10-22)14-4-2-3-5-17(14)21/h2-7,12,18H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCJVHUBAFCONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.